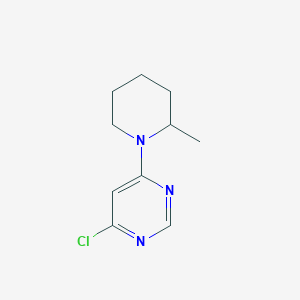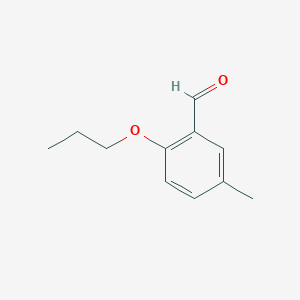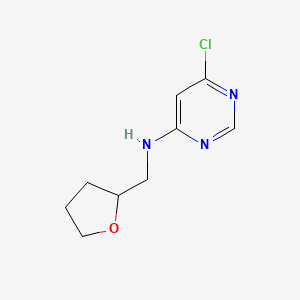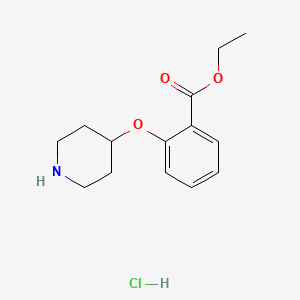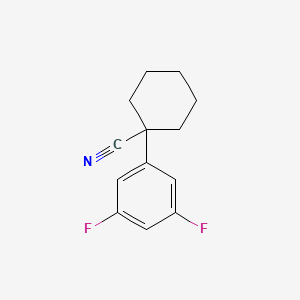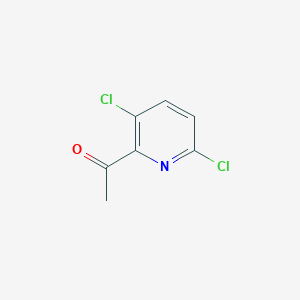
1-(3,6-Dichloropyridin-2-YL)ethanone
Vue d'ensemble
Description
1-(3,6-Dichloropyridin-2-YL)ethanone is a chemical compound with the CAS Number: 1260902-17-7 and a molecular formula of C7H5Cl2NO . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 1-(3,6-Dichloropyridin-2-YL)ethanone is represented by the linear formula C7H5Cl2NO .Physical And Chemical Properties Analysis
1-(3,6-Dichloropyridin-2-YL)ethanone has a molecular weight of 190.03 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form can be liquid, semi-solid, solid, or lump .Applications De Recherche Scientifique
Catalytic Behavior in Polymerization : 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of 1-(3,6-Dichloropyridin-2-yl)ethanone, has been used to prepare tridentate ligands coordinating with iron and cobalt for catalyzing ethylene reactivity, showing good catalytic activities in ethylene polymerization (Sun et al., 2007).
Fluorophore-based Nicotinonitriles Synthesis : A protocol for the synthesis of nicotinonitriles, incorporating pyrene or fluorene moieties, has been developed. These compounds, related to 1-(3,6-Dichloropyridin-2-yl)ethanone, exhibit strong blue-green fluorescence, suggesting applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Antimicrobial Activity : 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound related to 1-(3,6-Dichloropyridin-2-yl)ethanone, demonstrated significant antimicrobial activity with promising minimum inhibitory concentrations (Salimon, Salih, & Hussien, 2011).
Biocidal Properties of Fluoro-Boron Complexes : Coordinatively saturated difluoroboron(III) compounds, synthesized using ligands derived from 1-(3,6-Dichloropyridin-2-yl)ethanone, have demonstrated potential as fungicides and bactericides, indicating their use in biological control (Saxena & Singh, 1994).
Antiangiogenic and Growth Inhibitory Effects : Novel dienone pyridine ethanone curcumin analogues, synthesized from 1-(3,6-Dichloropyridin-2-yl)ethanone, showed tumor growth inhibition and antiangiogenic effects in vivo, suggesting their potential in cancer research (Chandru et al., 2008).
Microwave-assisted Synthesis of Antibacterial Compounds : 1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of 1-(3,6-Dichloropyridin-2-yl)ethanone, has been synthesized and screened for antibacterial activity, demonstrating its utility in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3,6-dichloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFYBQMWYPYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dichloropyridin-2-YL)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)
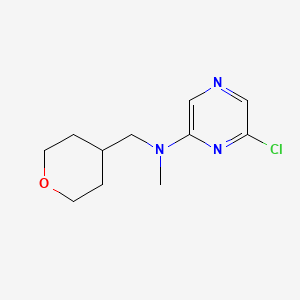
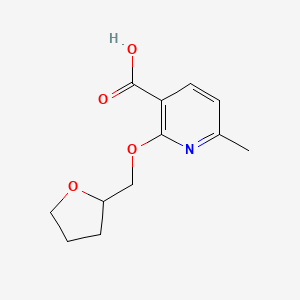
![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)
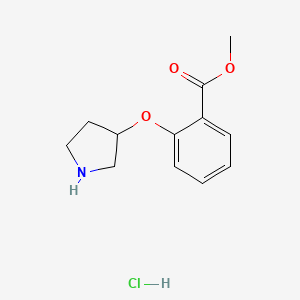
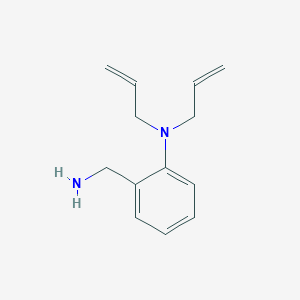
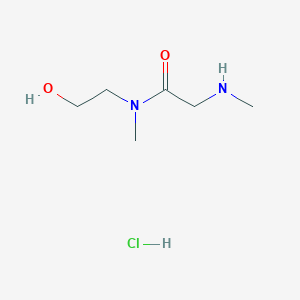
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)
